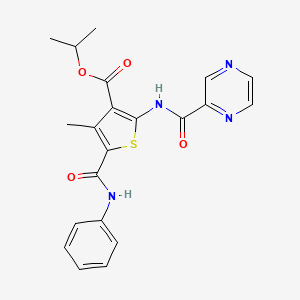![molecular formula C16H16BrN5O4 B4277609 (4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)[4-(3-NITROBENZOYL)PIPERAZINO]METHANONE](/img/structure/B4277609.png)
(4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)[4-(3-NITROBENZOYL)PIPERAZINO]METHANONE
Übersicht
Beschreibung
(4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)[4-(3-NITROBENZOYL)PIPERAZINO]METHANONE is a complex organic compound that features a pyrazole ring substituted with a bromine atom and a methyl group, a piperazine ring, and a nitrobenzoyl group
Vorbereitungsmethoden
The synthesis of (4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)[4-(3-NITROBENZOYL)PIPERAZINO]METHANONE typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Formation of 4-bromo-1-methyl-1H-pyrazole: This can be achieved by bromination of 1-methylpyrazole using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Coupling with piperazine: The 4-bromo-1-methyl-1H-pyrazole is then reacted with piperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the intermediate compound.
Introduction of the nitrobenzoyl group: The final step involves the acylation of the intermediate with 3-nitrobenzoyl chloride under basic conditions to yield the target compound.
Analyse Chemischer Reaktionen
(4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)[4-(3-NITROBENZOYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:
Substitution reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Oxidation reactions: The methyl group on the pyrazole ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Wissenschaftliche Forschungsanwendungen
(4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)[4-(3-NITROBENZOYL)PIPERAZINO]METHANONE has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of potential therapeutic agents, particularly in the design of kinase inhibitors and other enzyme inhibitors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Material Science: It is investigated for its potential use in the development of novel materials with specific electronic or photonic properties.
Wirkmechanismus
The mechanism of action of (4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)[4-(3-NITROBENZOYL)PIPERAZINO]METHANONE depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, the compound can bind to the active site of a kinase enzyme, blocking its activity and thereby modulating cellular signaling pathways. The bromine and nitro groups play crucial roles in the binding affinity and specificity of the compound towards its molecular targets.
Vergleich Mit ähnlichen Verbindungen
(4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)[4-(3-NITROBENZOYL)PIPERAZINO]METHANONE can be compared with other similar compounds such as:
4-bromo-1-methyl-1H-pyrazole: This compound lacks the piperazine and nitrobenzoyl groups, making it less complex and potentially less versatile in its applications.
1-methyl-3-nitro-1H-pyrazole: This compound has a nitro group on the pyrazole ring but lacks the bromine and piperazine moieties, which may affect its reactivity and binding properties.
4-(3-nitrobenzoyl)piperazine: This compound contains the piperazine and nitrobenzoyl groups but lacks the pyrazole ring, which may limit its use in certain applications.
The unique combination of functional groups in this compound provides it with distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
[4-(4-bromo-1-methylpyrazole-3-carbonyl)piperazin-1-yl]-(3-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN5O4/c1-19-10-13(17)14(18-19)16(24)21-7-5-20(6-8-21)15(23)11-3-2-4-12(9-11)22(25)26/h2-4,9-10H,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKGCYCIAAFAGQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![isopropyl 4-(2-chlorophenyl)-2-[(4-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4277526.png)
![4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-2-(4-isopropylphenyl)quinoline](/img/structure/B4277531.png)
![2-chloro-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]nicotinamide](/img/structure/B4277551.png)
![Ethyl 4-[4-(butan-2-yl)phenyl]-5-methyl-2-{[(4-methylphenyl)carbamoyl]amino}thiophene-3-carboxylate](/img/structure/B4277553.png)

![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4277562.png)
![2-(4-methoxyphenyl)-N-[1-(4-methylphenyl)propyl]acetamide](/img/structure/B4277567.png)
![N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]cyclopentanecarboxamide](/img/structure/B4277572.png)
![N-{4-[(1-adamantylamino)sulfonyl]phenyl}-2,6-dimethoxybenzamide](/img/structure/B4277574.png)
![N-{1-[(2-CHLOROPHENYL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-2-(3,4-DIMETHOXYPHENYL)ACETAMIDE](/img/structure/B4277578.png)
![N'-[4-methoxy-3-(4-thiomorpholinylmethyl)benzylidene]-2-(4-propylphenyl)-4-quinolinecarbohydrazide](/img/structure/B4277586.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B4277588.png)
![3-thiophenecarboxylic acid, 2-[[(6-carboxy-3-cyclohexen-1-yl)carbonyl]amino]-4-(3-methylphenyl)-, 3-ethyl ester](/img/structure/B4277589.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-methylbenzamide](/img/structure/B4277606.png)
